molecular formula C10H19N3O4 B1609587 Glycine, L-isoleucylglycyl- CAS No. 68293-03-8

Glycine, L-isoleucylglycyl-

Cat. No. B1609587
CAS RN: 68293-03-8
M. Wt: 245.28 g/mol
InChI Key: CDGLBYSAZFIIJO-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, also known as 2-Aminoacetic acid, is the simplest and major amino acid in humans. It is mainly generated in the liver and kidney and is used to produce collagen, creatine, glucose, and purine . It is also involved in immune function, anti-inflammatory processes, and anti-oxidation reactions .


Synthesis Analysis

Glycine can be synthesized from serine, threonine, choline, sarcosine (N-methyl glycine), glyoxylate, and as a by-product during the synthesis of l-carnitine . Approximately 2.5 g of glycine/day is produced from serine, probably making it the major contributor to in vivo glycine synthesis .


Molecular Structure Analysis

Glycine has a chemical formula C2H5NO2. It is the smallest of all the amino acids and consists of a side chain along with a hydrogen molecule . It is chemically neutral and metabolically inert .


Chemical Reactions Analysis

Glycine cleaves into CO2 and NH3, yielding reducing power (NADH) and a one-carbon (C1) unit bound to tetra-hydrofolate (THF) . It plays central roles in C1 metabolism .


Physical And Chemical Properties Analysis

Glycine is highly soluble in water and is said to be a polar molecule. It appears as a colorless crystalline solid having a sweet taste . It is said to be hydrophilic in nature due to the minimal side chain having one hydrogen atom .

Scientific Research Applications

1. Metabolic and Health Benefits

Glycine has demonstrated significant effects on metabolic health. A study by Chen et al. (2018) found that glycine supplementation enhances the expression of anti-inflammatory adipocytokines in adipocytes without affecting adipogenesis and lipolysis. This suggests potential anti-obesity and anti-diabetic benefits.

2. Immunomodulatory and Cytoprotective Actions

Glycine exhibits anti-inflammatory, immunomodulatory, and cytoprotective effects, as reported by Zhong et al. (2003). It protects against various injuries and diseases by suppressing the activation of transcription factors and the formation of free radicals and inflammatory cytokines.

3. Plant Growth and Development

Glycine and its derivatives like Glycylglycine influence the growth and development of plants, such as tobacco, by affecting cell differentiation and gene expression, according to research by Fedoreyeva et al. (2018). They act as potential plant growth regulators.

4. Environmental Conditions for Chemical Evolution

The study of glycine's dimerization under various pH and temperature conditions, as explored by Sakata et al. (2010), provides insight into favorable environmental conditions for the chemical evolution of life.

5. Role in Osmoprotection

Glycine is integral to the synthesis of osmoprotectants like betaine in response to abiotic stresses, as indicated in the work by Waditee et al. (2003). This finding has implications for understanding stress responses in organisms.

6. Influence on Blood Pressure

Research by Hafidi et al. (2006) suggests that glycine can reduce high blood pressure in rat models, potentially due to its role in reducing free radicals and increasing nitric oxide availability.

Mechanism of Action

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Safety and Hazards

The safety data sheet for glycine does not indicate any specific hazards .

Future Directions

Glycine supplementation improves various components of metabolic syndrome including diabetes, obesity, hyperlipidemia, and hypertension . In the future, the use of glycine may have a significant clinical impact on the treatment of patients with metabolic syndrome .

properties

CAS RN

68293-03-8

Product Name

Glycine, L-isoleucylglycyl-

Molecular Formula

C10H19N3O4

Molecular Weight

245.28 g/mol

IUPAC Name

2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C10H19N3O4/c1-3-6(2)9(11)10(17)13-4-7(14)12-5-8(15)16/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t6-,9-/m0/s1

InChI Key

CDGLBYSAZFIIJO-RCOVLWMOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N

SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N

sequence

IGG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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